molecular formula C4H10ClNO3S B1524995 N-(2-methoxyethyl)-N-methylsulfamoyl chloride CAS No. 355849-72-8

N-(2-methoxyethyl)-N-methylsulfamoyl chloride

Cat. No.: B1524995
CAS No.: 355849-72-8
M. Wt: 187.65 g/mol
InChI Key: WQEWZLQWJAZGAW-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-N-methylsulfamoyl chloride is a chemical compound with the molecular formula C5H11ClNO2S. It is a derivative of sulfamic acid and is used in various chemical synthesis processes. This compound is known for its reactivity and versatility in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • From Sulfamic Acid: One common synthetic route involves the reaction of sulfamic acid with 2-methoxyethanol in the presence of a dehydrating agent like thionyl chloride (SOCl2). The reaction proceeds under reflux conditions to yield this compound.

  • From Sulfamates: Another method involves the reaction of N-methylsulfamate with 2-methoxyethanol under acidic conditions. The reaction is typically carried out in an organic solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form sulfonic acids.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

  • Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.

Major Products Formed:

  • Sulfonic Acids: From oxidation reactions.

  • Amines: From reduction reactions.

  • Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

N-(2-methoxyethyl)-N-methylsulfamoyl chloride is used in various scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

  • Biology: It is used in the study of enzyme inhibitors and as a reagent in biochemical assays.

  • Medicine: It is involved in the development of new drugs and therapeutic agents.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through its reactivity with various functional groups. It acts as a sulfonating agent, introducing sulfonate groups into organic molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

  • N-(2-hydroxyethyl)-N-methylsulfamoyl chloride: Similar structure but with a hydroxyl group instead of a methoxy group.

  • N-(2-ethoxyethyl)-N-methylsulfamoyl chloride: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness: N-(2-methoxyethyl)-N-methylsulfamoyl chloride is unique due to its methoxy group, which imparts different chemical properties compared to its hydroxy or ethoxy counterparts. This difference affects its reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

N-(2-methoxyethyl)-N-methylsulfamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10ClNO3S/c1-6(3-4-9-2)10(5,7)8/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEWZLQWJAZGAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355849-72-8
Record name N-(2-methoxyethyl)-N-methylsulfamoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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